molecular formula C11H13NO2S2 B13069610 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide

2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide

Cat. No.: B13069610
M. Wt: 255.4 g/mol
InChI Key: ODSKOZROJNQYKT-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by three methyl groups attached to the benzothiophene ring and a sulfonamide group at the 3-position. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation of 2,4,7-trimethylbenzothiophene with sulfonamide precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the sulfonamide group .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors allows for efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzothiophene ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide is unique due to the presence of three methyl groups and a sulfonamide group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

IUPAC Name

2,4,7-trimethyl-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C11H13NO2S2/c1-6-4-5-7(2)10-9(6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

ODSKOZROJNQYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=C2S(=O)(=O)N)C

Origin of Product

United States

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